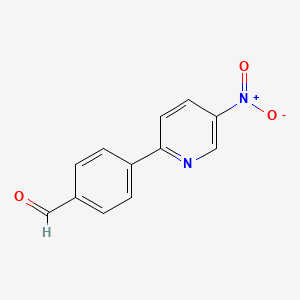

4-(5-硝基吡啶-2-基)苯甲醛

描述

Chemical Reactions Analysis

As mentioned earlier, nitropyridines can be synthesized from pyridine N-oxide in a two-step approach involving nitration and reduction . The nitration reaction is a key step and is usually exothermic . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .科学研究应用

1. 合成和表征新化合物

研究表明,在合成新化合物时使用各种苯甲醛衍生物,包括类似于4-(5-硝基吡啶-2-基)苯甲醛的化合物。例如,已研究了苯甲醛与稳定的硫叶立德之间的反应,用于立体选择性合成环氧酰胺,展示了苯甲醛衍生物在有机合成中的实用性(Fernández, Durante-Lanes, & López-Herrera, 1990)。

2. 荧光试剂的开发

4-(2,2′-联吡啶-5-基)苯甲醛,一种与4-(5-硝基吡啶-2-基)苯甲醛相关的化合物,已合成为一种新型发射近红外区域Zn2+的荧光试剂。这展示了这类苯甲醛衍生物在开发新的金属离子检测荧光试剂方面的潜力(Lin, Feng, Yuan, & Tan, 2009)。

3. 有机反应中的催化

苯甲醛衍生物也被用作有机反应中的催化剂。例如,使用取代苯甲醛,如硝基苯甲醛,通过碱性碳的催化已被探讨用于制备二氢吡啶,表明苯甲醛衍生物在促进化学转化中的作用(Perozo-Rondón et al., 2006)。

4. 金属有机框架中的应用

苯甲醛衍生物在金属有机框架(MOFs)的合成中也具有重要意义。关于含有N,O-供体辅助配体的钯混配体苯甲醛硫脲酮配合物的研究突显了这类化合物在创建可用于催化和其他应用的复杂结构中的实用性(Dutta, Datta, Seth, & Bhattacharya, 2012)。

5. 抗菌和双折射性能

使用苯甲醛衍生物合成的化合物,如含有偶氮基席夫碱基的壳聚糖衍生物,已被研究其热性能、抗菌性能和双折射性能,表明在生物医学和生物光学设备中具有潜在应用(Nigam et al., 2016)。

属性

IUPAC Name |

4-(5-nitropyridin-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-8-9-1-3-10(4-2-9)12-6-5-11(7-13-12)14(16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRZRDALQHIURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377238 | |

| Record name | 4-(5-nitropyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Nitropyridin-2-yl)benzaldehyde | |

CAS RN |

433920-97-9 | |

| Record name | 4-(5-nitropyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

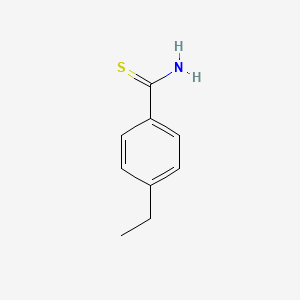

![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)